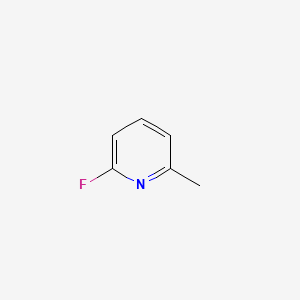

2-Fluoro-6-methylpyridine

Description

Properties

IUPAC Name |

2-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMNVTJFUISBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193673 | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-22-7 | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 407-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methylpyridine from 2-Amino-6-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-6-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is on the well-established Balz-Schiemann reaction, detailing the transformation of 2-amino-6-methylpyridine into the desired fluorinated product. This document offers in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, field-proven guidance.

Introduction: The Significance of this compound

This compound, also known as 2-fluoro-6-picoline, is a key building block in organic synthesis.[1] Its unique structural features, namely the fluorine atom at the 2-position and the methyl group at the 6-position of the pyridine ring, impart specific reactivity that is highly valuable for the construction of complex molecules.[1] The fluorine atom, being highly electronegative, significantly influences the electronic properties of the pyridine ring, often enhancing the biological activity and metabolic stability of the final compounds. Consequently, this intermediate is instrumental in the development of novel pharmaceuticals and agrochemicals.[1]

The synthesis of fluorinated heterocyclic compounds, however, presents unique challenges. Direct fluorination is often too reactive and difficult to control.[2] Therefore, indirect methods, such as the Balz-Schiemann reaction, have become the preferred route for introducing fluorine into an aromatic ring.[2][3] This guide will dissect this critical transformation for the synthesis of this compound.

The Balz-Schiemann Reaction: A Mechanistic Overview

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for converting primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate.[3][4] The reaction proceeds in two main stages: diazotization of the amine followed by thermal decomposition of the resulting diazonium salt.

2.1. Step 1: Diazotization

The first step involves the reaction of the primary aromatic amine, in this case, 2-amino-6-methylpyridine, with nitrous acid (HNO₂) to form a diazonium salt.[2][5] Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as tetrafluoroboric acid (HBF₄).[5][6]

The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, from the protonation and subsequent dehydration of nitrous acid.[2][6][7] The lone pair of electrons on the amino group of 2-amino-6-methylpyridine then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 6-methylpyridin-2-yldiazonium cation.[6]

2.2. Step 2: Thermal Decomposition

The resulting diazonium salt, 6-methylpyridin-2-yldiazonium tetrafluoroborate, is then isolated and subjected to thermal decomposition.[2][3] This step is the hallmark of the Balz-Schiemann reaction. Upon heating, the diazonium salt decomposes to yield the aryl fluoride (this compound), nitrogen gas (N₂), and boron trifluoride (BF₃).[2][3] The decomposition is believed to proceed through a highly unstable aryl cation intermediate, which then abstracts a fluoride ion from the tetrafluoroborate anion.[3]

Caption: The two-stage process of the Balz-Schiemann reaction.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Notes |

| 2-Amino-6-methylpyridine | 1824-81-3 | 108.14 g/mol | ≥98% | Starting material. |

| Tetrafluoroboric acid (48-51% in H₂O) | 16872-11-0 | 87.81 g/mol | 48-51% | Corrosive.[8][9][10] |

| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | ≥99% | Oxidizer. |

| Diethyl ether | 60-29-7 | 74.12 g/mol | Anhydrous | Flammable. |

| Saturated Sodium Bicarbonate Solution | - | - | - | For neutralization. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - | Drying agent. |

3.2. Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylpyridine in an aqueous solution of tetrafluoroboric acid (48-51%). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. The diazonium tetrafluoroborate salt will precipitate as a solid.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.

-

-

Isolation of the Diazonium Salt:

-

Filter the precipitated diazonium salt under vacuum.

-

Wash the solid with a small amount of cold water, followed by cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the isolated diazonium salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.[11]

-

-

Thermal Decomposition:

-

Place the dry 6-methylpyridin-2-yldiazonium tetrafluoroborate in a flask equipped for distillation.

-

Gently and carefully heat the solid under an inert atmosphere. The salt will decompose, and the product, this compound, will distill over. The decomposition temperature typically ranges from 90°C to 150°C.[12]

-

-

Work-up and Purification:

-

The collected distillate is then washed with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The crude product is purified by fractional distillation to yield pure this compound. The boiling point of this compound is 140-141 °C.[13]

-

Safety and Handling Precautions

4.1. Reagent-Specific Hazards

-

Tetrafluoroboric Acid (HBF₄): Highly corrosive and can cause severe skin burns and eye damage.[8][10] Inhalation can cause respiratory irritation.[8] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[8][14]

-

Diazonium Salts: Arenediazonium salts are known to be thermally unstable and can be explosive, especially when dry.[11][12] Handle with extreme caution, avoid friction and shock, and use a safety shield during the thermal decomposition step.

-

Sodium Nitrite (NaNO₂): A strong oxidizing agent. Keep away from combustible materials. It is also toxic if swallowed.

4.2. General Laboratory Practices

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate PPE at all times.

-

Have an emergency plan and appropriate spill kits readily available.

-

Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the six carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a large coupling constant. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (111.12 g/mol ).[13][15] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C-F bond and the pyridine ring vibrations. |

Conclusion

The synthesis of this compound from 2-amino-6-methylpyridine via the Balz-Schiemann reaction is a robust and well-established method. This guide has provided a comprehensive overview of the reaction, from its mechanistic underpinnings to a detailed, practical experimental protocol. By understanding the causality behind each experimental choice and adhering to strict safety protocols, researchers can confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and development. The principles and techniques outlined herein are foundational for any scientist working in the field of medicinal or process chemistry.

References

- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents. (2015-10-08).

- Tetrafluoroboric acid solution - Santa Cruz Biotechnology.

- Balz–Schiemann reaction - Wikipedia.

- What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? - FAQ.

- Tetrafluoroboric acid 50%.

- 4-Fluorobenzenediazonium Tetrafluoroborate - AK Scientific, Inc.

- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-06-15).

- What is Balz-Schiemann reaction? - Quora. (2019-05-04).

- Safety Data Sheet - Medline. (2018-02-13).

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

- This compound 97 407-22-7 - Sigma-Aldrich.

- Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis - Benchchem.

- Balz Schiemann Reaction Mechanism - BYJU'S.

- The Significance of this compound in Chemical Synthesis.

- Synthesis of 2-amino-6-methylpyridine - PrepChem.com.

- This compound 97 407-22-7 - Sigma-Aldrich.

- 2-AMINO-3-FLUORO-6-METHYLPYRIDINE | CymitQuimica.

- Balz-Schiemann Reaction - Organic Chemistry Portal.

- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents.

- Diazotisation - Organic Chemistry Portal.

- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation - ChemRxiv.

- Diazotization Reaction Mechanism - BYJU'S.

- 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry.

- 14.4: Diazotization of Amines - Chemistry LibreTexts. (2019-06-05).

- 2-Fluoro-6-Trifluoromethylpyridine - Jubilant Ingrevia.

- This compound - the NIST WebBook.

- This compound | C6H6FN | CID 96090 - PubChem - NIH.

- Decomposition of a Diazonium Salt | Chem Lab - Truman ChemLab. (2012-01-17).

- This compound | Properties, Uses, Safety, Supplier in China - Pipzine Chemicals.

- 2-Fluoro-4-methylpyridine 98 461-87-0 - Sigma-Aldrich.

- Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study | Request PDF - ResearchGate. (2025-08-10).

- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. (2023-06-27).

- Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst | Request PDF - ResearchGate. (2025-11-09).

Sources

- 1. nbinno.com [nbinno.com]

- 2. byjus.com [byjus.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction [organic-chemistry.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. honeywell-pmt.com [honeywell-pmt.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. medline.com [medline.com]

- 11. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 2-氟-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. This compound [webbook.nist.gov]

A Technical Guide to the Chemical Reactivity of the Fluorine Atom in 2-Fluoro-6-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the C-F Bond in Heterocyclic Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among the vast array of fluorinated scaffolds, 2-fluoro-6-methylpyridine stands out as a particularly versatile and strategic building block.[1] Its utility stems from the nuanced reactivity of its carbon-fluorine bond, which is profoundly influenced by the electronic interplay with the pyridine nitrogen and the adjacent methyl group. This guide offers an in-depth exploration of the chemical behavior of this C-F bond, moving beyond simple reaction catalogs to explain the underlying principles that govern its reactivity. We will dissect the causality behind experimental choices, providing field-proven insights into leveraging this molecule for the synthesis of complex molecular architectures.

Chapter 1: Unpacking the Electronic Landscape

To master the reactivity of this compound, one must first appreciate its unique electronic architecture. The reactivity of the fluorine atom at the C2 position is not an isolated feature but rather the result of a confluence of electronic effects exerted by the entire molecule.

-

The Influence of the Pyridine Nitrogen : The nitrogen atom is the dominant electronic feature of the ring. Its electronegativity exerts a powerful electron-withdrawing effect through both induction (σ-framework) and a mesomeric (-M) effect. This systematically reduces electron density across the ring, rendering the carbon atoms electrophilic. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.[2][3]

-

The Role of the Fluorine Atom : Fluorine possesses the highest electronegativity of any element. Its potent inductive effect (-I) drastically polarizes the C2-F bond, creating a significant partial positive charge (δ+) on the C2 carbon.[2] This heightened electrophilicity makes C2 the primary site for nucleophilic attack. While fluorine is typically a poor leaving group in aliphatic SN2 reactions, its role in nucleophilic aromatic substitution (SNAr) is different. In SNAr, the rate-determining step is the initial attack by the nucleophile, a step that fluorine's electronegativity accelerates.[2]

-

The Contribution of the Methyl Group : The methyl group at C6 is a weak electron-donating group (+I effect). This effect slightly increases electron density in the ring, counteracting the withdrawing effects of the nitrogen and fluorine to a small degree.[4] Its primary influence can be steric, potentially hindering the approach of very bulky reagents, though this is often a minor consideration.

The synergy of these effects makes the C2 position in this compound highly activated for nucleophilic displacement of the fluoride ion.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr) - The Primary Reaction Manifold

The most prevalent and synthetically valuable reaction involving the fluorine atom of this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile at the electron-deficient C2 carbon.

The stability of the resulting negatively charged intermediate, known as a Meisenheimer complex, is the key to the reaction's facility. The negative charge is effectively delocalized across the aromatic system and, crucially, onto the electronegative pyridine nitrogen, which provides significant stabilization.[3][5] This stabilization is why substitution is strongly favored at the 2- and 4-positions.[3] The subsequent loss of the fluoride ion is a rapid process that restores aromaticity. A critical insight for synthetic chemists is that the leaving group ability in SNAr reactions is often the reverse of that in SN2 reactions, with fluoride being superior to other halides (F > Cl > Br > I) because its electronegativity best facilitates the rate-limiting nucleophilic attack.[2]

Scope and Experimental Protocols

A wide array of nucleophiles can be employed to displace the fluorine atom, making SNAr a powerful tool for late-stage functionalization.[6][7] Reactions are typically conducted in polar aprotic solvents like DMSO, DMF, or acetonitrile, which effectively solvate the cationic counter-ion of the nucleophile without diminishing the nucleophile's reactivity.[2]

Table 1: Representative SNAr Reactions and Conditions

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|---|

| O-Nucleophile | Sodium Methoxide | - | Methanol/DMF | 60-100 | High |

| N-Nucleophile | Piperidine | K₂CO₃ | DMSO | 100-150 | Good-High |

| S-Nucleophile | Sodium Thiophenoxide | - | DMF | 80-120 | High |

| C-Nucleophile | Malononitrile Anion | NaH | THF/DMF | 25-80 | Moderate |

Protocol 1: General Procedure for O-Arylation with an Alcohol

This protocol describes a typical procedure for the reaction with an alcohol, which is first deprotonated to form a more potent alkoxide nucleophile.

-

Preparation : To a dry, nitrogen-flushed round-bottom flask, add the desired alcohol (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Nucleophile Generation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial to quantitatively generate the alkoxide without competing side reactions.

-

Reaction Initiation : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Substrate Addition : Add this compound (1.0 equivalent) to the flask, followed by a higher-boiling polar aprotic solvent such as DMF to facilitate the reaction at elevated temperatures.

-

Heating and Monitoring : Heat the reaction mixture to 80-120 °C. Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

-

Workup : Once the reaction is complete, cool the mixture to room temperature, carefully quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography.

Chapter 3: Navigating the Challenges of Metal-Catalyzed Cross-Coupling

While SNAr is the workhorse reaction for functionalizing this compound, metal-catalyzed cross-coupling reactions offer access to a different and highly valuable chemical space, particularly for C-C and C-N bond formation. However, the high bond dissociation energy of the C-F bond presents a significant hurdle for catalysis.[8] Oxidative addition of a C-F bond to a low-valent metal center (e.g., Pd(0) or Ni(0)) is thermodynamically and kinetically challenging compared to its heavier halogen counterparts. Success in this arena hinges on the rational selection of highly active catalytic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[9][10] For an unactivated C-F bond, this reaction requires a highly electron-rich and sterically hindered phosphine ligand. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination to furnish the desired arylamine.

-

Causality of Ligand Choice : Ligands like XPhos, RuPhos, or BrettPhos are essential. Their bulkiness promotes the formation of a monoligated, 12-electron L-Pd(0) species, which is the highly reactive species that enters the catalytic cycle. Their electron-donating ability increases the electron density on the palladium center, making the oxidative addition of the C-F bond more favorable.

Protocol 2: Buchwald-Hartwig Amination of this compound

-

Setup : To a flame-dried Schlenk tube or sealable vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 equivalents).

-

Inert Atmosphere : Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition : Add this compound (1.0 equivalent), the amine (1.2 equivalents), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

-

Workup and Purification : After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of Celite to remove palladium residues. The filtrate is then concentrated and purified by column chromatography.

Suzuki-Miyaura and Sonogashira Couplings

Directly engaging the C-F bond of this compound in Suzuki or Sonogashira couplings is exceptionally challenging and less commonly reported than for bromo- or iodo-pyridines.[8][11] Nickel catalysts, which are generally more reactive towards C-F bond activation than palladium, have shown some promise.[8] However, for many synthetic applications, a more pragmatic approach involves using a multi-halogenated pyridine, leveraging orthogonal reactivity.

Chapter 4: The Strategy of Orthogonal Reactivity

A powerful synthetic strategy involves using substrates containing multiple, differentially reactive halogen atoms. For instance, in a molecule like 2-fluoro-6-bromopyridine, the C-Br bond can be selectively functionalized using standard palladium-catalyzed cross-coupling conditions, which are typically mild enough to leave the robust C-F bond untouched.[12][13] Subsequently, the remaining fluorine atom can be displaced via an SNAr reaction. This orthogonal approach provides a reliable and stepwise route to complex, multi-substituted pyridines.

Conclusion

The fluorine atom in this compound is not merely a substituent but a versatile functional handle. Its reactivity is dominated by a high susceptibility to nucleophilic aromatic substitution, driven by the powerful electronic activation from the ring nitrogen and the fluorine itself. This makes SNAr the most direct and reliable method for its functionalization. While direct metal-catalyzed cross-coupling of the C-F bond is challenging, it is achievable with carefully selected, highly active catalyst systems. For the synthetic chemist, understanding this hierarchy of reactivity—the facility of SNAr versus the challenge of cross-coupling—unlocks sophisticated strategies, such as orthogonal functionalization, enabling the efficient and controlled construction of complex pyridine-based molecules for pharmaceutical and materials science applications.

References

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link][6][7]

-

Pipzine Chemicals. (Date not available). This compound | Properties, Uses, Safety, Supplier in China. Pipzine Chemicals. [Link][14]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Significance of this compound in Chemical Synthesis. inno-pharma.com. [Link][1]

-

Kappe, C. O., et al. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform. [Link][12][13]

-

Not Vot. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link][3]

-

ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link][5]

-

Coe, P. L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link][15][16]

-

Katritzky, A. R., et al. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link][4]

-

Jorík, V., et al. (2009). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link][17]

-

Guérin, D. J., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium-Pyridinium Intermediates. Synlett. [Link][18]

-

Baudoin, O., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. [Link][11]

-

Wikipedia contributors. (Date not available). Buchwald–Hartwig amination. Wikipedia. [Link][9]

-

Organic Chemistry Portal. (Date not available). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][10]

-

Dondoni, A., et al. (1975). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link][19]

-

Cha, J. K., et al. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link][8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Properties, Uses, Safety, Supplier in China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methylpyridine in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This guide provides an in-depth technical exploration of the solubility of 2-fluoro-6-methylpyridine (also known as 2-fluoro-6-picoline), a vital heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FN | [1][2] |

| Molecular Weight | 111.12 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 140-144 °C | [1][3][5] |

| Density | ~1.077 - 1.104 g/mL at 25 °C | [1][3][5] |

| Flash Point | 66.7 °C (closed cup) | [1] |

| Water Solubility | Slightly soluble | [3] |

| Organic Solvent Solubility | Soluble in ethanol, ether, chloroform | [3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.

2.1. Molecular Structure and Polarity of this compound

This compound is a moderately polar molecule. The key structural features influencing its polarity are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, contributing to the molecule's dipole moment and acting as a hydrogen bond acceptor.

-

Fluorine Atom: The highly electronegative fluorine atom at the 2-position significantly influences the electron distribution in the ring, enhancing the molecule's polarity.

-

Methyl Group: The methyl group at the 6-position is an electron-donating group and is relatively nonpolar.

The interplay of these functional groups results in a molecule capable of engaging in a variety of intermolecular interactions.

2.2. Intermolecular Forces at Play

The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The primary intermolecular forces involved are:

-

Dipole-Dipole Interactions: As a polar molecule, this compound will readily interact with other polar solvent molecules through dipole-dipole forces.

-

London Dispersion Forces: These weak, temporary forces are present in all molecules and will contribute to the solubility in nonpolar solvents.

-

Hydrogen Bonding: While this compound does not have a hydrogen atom attached to a highly electronegative atom (and thus cannot act as a hydrogen bond donor), the nitrogen atom's lone pair can act as a hydrogen bond acceptor. This is a crucial factor for its solubility in protic solvents like alcohols.

Diagram: Intermolecular Forces Influencing Solubility

Caption: A step-by-step workflow for the experimental determination of the solubility of this compound.

4.3. Detailed Experimental Protocol

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade or higher)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography with Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any undissolved solid.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any fine, suspended particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a validated HPLC-UV or GC-FID method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the theoretical principles and detailed experimental protocols presented herein equip researchers with the necessary knowledge and tools to confidently work with this important synthetic intermediate.

The provided experimental workflow offers a robust and reliable method for generating high-quality solubility data, which is crucial for optimizing reaction conditions, developing purification strategies, and advancing drug discovery and development programs. As the use of this compound continues to expand, it is anticipated that a greater body of quantitative solubility data will become available, further enriching our understanding of this versatile compound.

References

- Pipzine Chemicals. (n.d.). This compound | Properties, Uses, Safety, Supplier in China.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound 97%.

- ChemicalBook. (2025). This compound.

- PubChem. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

Sources

- 1. This compound 97 407-22-7 [sigmaaldrich.com]

- 2. This compound | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Properties, Uses, Safety, Supplier in China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 4. L01561.06 [thermofisher.com]

- 5. This compound | 407-22-7 [chemicalbook.com]

An In-depth Technical Guide to 2-Fluoro-6-methylpyridine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-6-methylpyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into the compound's nomenclature, physicochemical properties, and detailed synthetic methodologies. A core focus is placed on its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, which underpins its utility in the construction of complex molecular architectures. Furthermore, this guide explores its diverse applications, supported by established experimental protocols and safety considerations, to provide a holistic resource for laboratory applications.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Fluorine-containing pyridine derivatives, in particular, are privileged scaffolds in medicinal chemistry and agrochemical research, appearing in numerous FDA-approved drugs.[1] this compound (Figure 1) emerges as a key intermediate in this class, offering a unique combination of a reactive fluorine atom for substitution and a methyl group that can modulate steric and electronic properties. This guide aims to provide an in-depth understanding of this valuable compound, from its fundamental characteristics to its practical application in synthesis.

Figure 1: Chemical Structure of this compound

Nomenclature and Chemical Identity

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This section details the IUPAC name and common synonyms for the topic compound.

IUPAC Name

The systematically generated and internationally recognized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2]

Synonyms and Identifiers

In literature and commercial catalogs, this compound is also known by several other names. A comprehensive list is provided in Table 1 for cross-referencing.

| Table 1: Synonyms and Identifiers for this compound | |

| Synonym | Source/Context |

| 6-Fluoro-2-picoline | Common alternative name |

| 2-Fluoro-6-picoline | Common alternative name |

| 6-Fluoro-2-methylpyridine | Alternative systematic name |

| Pyridine, 2-fluoro-6-methyl- | Indexing name |

| CAS Number | 407-22-7[1][2] |

| EC Number | 206-980-8 |

| PubChem CID | 96090[1] |

| InChIKey | UDMNVTJFUISBFD-UHFFFAOYSA-N[1][2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, purification, and characterization.

Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 2. It exists as a colorless to pale yellow liquid at room temperature with a characteristic boiling point, making it amenable to purification by distillation.[3][4] Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.[3]

| Table 2: Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₆H₆FN[2] |

| Molecular Weight | 111.12 g/mol |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 140-141 °C (lit.) |

| Density | 1.077 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.47 (lit.) |

| Flash Point | 66.7 °C (152.1 °F) - closed cup |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this compound are consistent with its structure, showing characteristic shifts for the aromatic protons and carbons, as well as the methyl group. The fluorine atom will also result in characteristic coupling patterns in both the proton and carbon spectra.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) consistent with its molecular weight. The fragmentation pattern can provide further structural confirmation.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to C-H, C=C, and C-N stretching and bending vibrations within the pyridine ring, as well as the C-F stretch.[2]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the diazotization of 2-amino-6-methylpyridine, a transformation analogous to the Balz-Schiemann reaction.[4]

The Balz-Schiemann Reaction: A Mechanistic Overview

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines. The reaction proceeds through a diazonium tetrafluoroborate intermediate. The general mechanism involves three key steps:

-

Diazotization: The primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Formation of the Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the corresponding diazonium tetrafluoroborate.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound from 2-amino-6-methylpyridine.

Materials:

-

2-Amino-6-methylpyridine

-

Hydrofluoric acid (HF) or HF-pyridine solution

-

Sodium nitrite (NaNO₂)

-

Suitable organic solvent (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 2-amino-6-methylpyridine in an excess of hydrogen fluoride or an HF-pyridine solution, maintaining a low temperature (typically between -10 °C and 0 °C) with an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water to the reaction mixture, ensuring the temperature remains below 5 °C. The addition should be controlled to manage the exothermic reaction and prevent the formation of byproducts.

-

After the addition is complete, allow the reaction to stir at low temperature for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

-

Decomposition and Work-up: Carefully and slowly warm the reaction mixture to room temperature, and then gently heat to induce the decomposition of the diazonium salt, which is marked by the evolution of nitrogen gas.

-

Once the gas evolution ceases, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, MS, IR) and compared with literature data.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the fluorine atom in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. The presence of a highly electronegative fluorine atom at the 2-position further activates the ring for SNAr.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process:

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

The rate of SNAr reactions on halopyridines generally follows the order F > Cl > Br > I, which is a consequence of the high electronegativity of fluorine stabilizing the rate-determining addition step.

Common Nucleophiles and Applications

A wide variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse range of substituted pyridine derivatives.[3]

-

O-Nucleophiles: Alcohols and phenols can react in the presence of a base to form the corresponding ethers, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

-

N-Nucleophiles: Amines, both primary and secondary, readily displace the fluorine atom to yield 2-amino-6-methylpyridine derivatives. This is a common strategy for introducing nitrogen-containing functional groups.

-

S-Nucleophiles: Thiols can be used to prepare 2-thio-6-methylpyridine derivatives, which have applications in materials science and medicinal chemistry.

Experimental Protocol: SNAr with an Amine Nucleophile

The following is a general protocol for the reaction of this compound with a secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, piperidine)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., DMSO, DMF, acetonitrile)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of this compound in the chosen solvent, add the secondary amine and the base.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-methylpyridine derivative.

Self-Validation: The structure of the product should be confirmed by spectroscopic methods (NMR, MS, IR), and its purity should be assessed by chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: this compound is a combustible liquid and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the predictable reactivity of its fluorine atom in nucleophilic aromatic substitution reactions make it an attractive intermediate for the synthesis of a wide range of functionalized pyridine derivatives. This guide has provided a detailed overview of its properties, synthesis, reactivity, and handling, offering a solid foundation for its effective use in research and development. The continued exploration of the chemistry of fluorinated pyridines is expected to lead to the discovery of new and improved pharmaceuticals, agrochemicals, and advanced materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96090, this compound. Retrieved from [Link]

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)

- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

- Fukuhara, T., et al. (Year). A facile preparation of fluoropyridines from aminopyridines via diazotization and fluorodediazoniation in HF or HF-pyridine solutions. Journal of Fluorine Chemistry.

-

Pipzine Chemicals. (n.d.). This compound | Properties, Uses, Safety, Supplier in China. Retrieved from [Link]

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

Sources

- 1. This compound | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | Properties, Uses, Safety, Supplier in China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 4. This compound | 407-22-7 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Key Intermediate Applications in Medicinal Chemistry

Abstract

In the intricate landscape of modern drug discovery, the journey from a conceptual molecule to a clinically approved therapeutic is paved with complex synthetic challenges. Central to this endeavor are key intermediates : molecular building blocks and scaffolds that form the foundational architecture of Active Pharmaceutical Ingredients (APIs).[1][2][] This guide provides a technical deep-dive into the strategic application of these pivotal compounds. We will move beyond a simple cataloging of reagents to explore the causal relationships between an intermediate's structure and its ultimate impact on a drug candidate's efficacy, safety, and synthetic feasibility. We will dissect the role of privileged scaffolds, the strategic incorporation of specific functionalities through fluorinated and boronic acid intermediates, the critical importance of stereochemistry with chiral intermediates, and the expansive utility of heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the selection, synthesis, and application of the core chemical entities that accelerate the path to novel therapeutics.

The Foundational Principle: Intermediates as Strategic Building Blocks

At its core, medicinal chemistry is the art and science of designing and synthesizing biologically active compounds. The process is rarely linear. Instead, it is a modular, convergent process where complex APIs are assembled from simpler, more manageable fragments known as intermediates.[2][4][5] These are not mere stepping-stones in a reaction sequence; they are strategic assets that dictate the efficiency, scalability, and even the novelty of a drug development program.

The rationale for a building block approach is threefold:

-

Efficiency and Convergence: Synthesizing a complex molecule in a linear fashion is often plagued by compounding yield losses. A convergent strategy, where key intermediates are synthesized in parallel and then combined, is far more efficient.[]

-

Flexibility and Diversification: A common intermediate can serve as the precursor to a whole library of drug candidates.[4][7] By modifying the final reaction steps or coupling partners, chemists can rapidly generate diverse analogs for Structure-Activity Relationship (SAR) studies. This is the cornerstone of combinatorial chemistry.[7][8]

-

Scaffolding and Property Modulation: Intermediates often form the core "scaffold" of the final drug. The choice of this scaffold is critical, as it predetermines the three-dimensional orientation of the pharmacophoric groups and significantly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[]

The logical flow from a strategic intermediate to a final API is a foundational concept in drug synthesis.

Caption: Workflow from starting materials to a lead candidate.

Privileged Scaffolds: Nature's Blueprint for Drug Design

The concept of "privileged structures" has emerged as a powerful strategy in drug discovery.[9][10][11] First described by Evans et al. in 1988, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity.[12][13] These structures are "privileged" because they represent evolutionarily optimized solutions for interacting with the binding pockets of proteins, such as GPCRs and kinases.[9][10]

Causality: Why are these scaffolds so effective? Their inherent conformational rigidity and the specific 3D vectors on which functional groups can be placed allow them to mimic the presentation of key interaction motifs (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for target binding. By using a proven privileged structure as a key intermediate, medicinal chemists can significantly increase the hit rate of screening libraries and develop leads with favorable drug-like properties.[10][12]

Key Examples of Privileged Scaffolds:

| Scaffold | Core Structure | Therapeutic Areas | Representative Drugs |

| Benzodiazepine | 7-membered diazepine ring fused to a benzene ring | Anxiolytics, Sedatives, Anticonvulsants[12] | Diazepam, Lorazepam |

| Indole | Fused bicyclic structure (benzene and pyrrole ring) | Antimigraine, Antiemetics, Antivirals[11][12][13] | Sumatriptan, Ondansetron |

| Diaryl Ether | Two aryl rings linked by an oxygen atom | Anticancer, Antiviral[13] | Combretastatin A-4 (natural product) |

| Piperazine | Six-membered ring with two opposing nitrogen atoms | Antipsychotics, Antihistamines, Antivirals | Ciprofloxacin, Sildenafil |

The indole ring, in particular, is one of the most important privileged scaffolds in drug discovery, found in numerous approved drugs and clinical candidates.[11][13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mlunias.com [mlunias.com]

- 4. biosolveit.de [biosolveit.de]

- 5. Building block (chemistry) - Wikipedia [en.wikipedia.org]

- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 13. mdpi.com [mdpi.com]

The Strategic Role of 2-Fluoro-6-methylpyridine Derivatives in the Synthesis of Advanced Agrochemicals: A Technical Guide

Introduction: The Significance of Fluorinated Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and ability to interact with biological targets have made it a privileged structure in the quest for more effective and environmentally benign crop protection solutions.[1] Among the vast landscape of pyridine derivatives, 2-fluoro-6-methylpyridine and related fluorinated picolinates have emerged as pivotal building blocks, particularly in the synthesis of the new generation of arylpicolinate herbicides.[3][4]

This technical guide provides an in-depth exploration of the role of this compound derivatives in the synthesis of cutting-edge agrochemicals, with a particular focus on the commercially significant herbicide, florpyrauxifen-benzyl (Rinskor™ active). We will delve into the synthetic strategies, key chemical transformations, and the underlying principles that make these fluorinated pyridines indispensable tools for the modern agrochemical researcher.

The Strategic Advantage of the 2-Fluoro-6-substituted Pyridine Moiety

The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring, often in conjunction with a methyl or a precursor to a carboxylic acid group at the 6-position, imparts several advantageous properties that are astutely exploited in multi-step agrochemical synthesis.

The primary advantage lies in the profound impact of the fluorine atom on the reactivity of the pyridine ring. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[5][6] This heightened reactivity is crucial for the efficient introduction of various substituents onto the pyridine core.[6] In the context of arylpicolinate herbicide synthesis, this enhanced reactivity facilitates the construction of the key biaryl linkage through cross-coupling reactions.

Furthermore, the fluorine atom can influence the physicochemical properties of the final molecule, potentially enhancing its biological activity, metabolic stability, and uptake by the target weeds.[3] The methyl group at the 6-position, or a functionalized equivalent, serves as a handle for the elaboration into the picolinic acid moiety, which is essential for the herbicidal activity of this class of compounds.

Synthetic Pathway to Arylpicolinate Herbicides: A Case Study of Florpyrauxifen-Benzyl

The industrial synthesis of florpyrauxifen-benzyl, a potent auxin herbicide, provides an excellent case study to illustrate the application of fluorinated pyridine chemistry.[7][8] While a direct route from this compound is conceivable, patent literature points towards a more convergent and efficient strategy starting from a heavily substituted pyridine precursor, 3,4,5,6-tetrachloropicolinonitrile.[3][9] This approach allows for the sequential and controlled introduction of the required functionalities.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway to florpyrauxifen-benzyl.

Key Synthetic Transformations and Experimental Protocols

1. Fluorine Exchange: Introduction of the Key Fluoro Substituents

The initial step involves a nucleophilic aromatic substitution reaction where chlorine atoms on the starting material are replaced by fluorine. This is a critical transformation that sets the stage for the subsequent selective functionalization of the pyridine ring.

-

Protocol: Fluorination of 3,4,5,6-Tetrachloropicolinonitrile [4]

-

To a solution of 3,4,5,6-tetrachloropicolinonitrile in an aprotic polar solvent (e.g., sulfolane), add a source of fluoride ions, such as potassium fluoride (KF).

-

Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction.

-

Heat the reaction mixture to a temperature typically ranging from 150 to 200 °C.

-

Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and the product, 3-chloro-4,5,6-trifluoropicolinonitrile, is isolated by distillation or crystallization.

-

2. Amination: Installation of the Amino Group

The next step is the selective amination at the 4-position of the fluorinated pyridine ring. The presence of multiple fluorine atoms activates this position for nucleophilic attack by ammonia.

-

Protocol: Amination of 3-Chloro-4,5,6-trifluoropicolinonitrile [4]

-

In a pressure reactor, dissolve 3-chloro-4,5,6-trifluoropicolinonitrile in a suitable solvent such as acetonitrile.

-

Introduce anhydrous ammonia into the reactor.

-

Heat the mixture to a temperature between 60 and 120 °C.[10]

-

Maintain the pressure and stir the reaction for several hours until completion, as monitored by HPLC.

-

After cooling and venting the excess ammonia, the product, 4-amino-3-chloro-5,6-difluoropicolinonitrile, is isolated by removal of the solvent and subsequent purification if necessary.

-

3. Halogen Exchange and Nitrile Hydrolysis

This step involves the selective replacement of the fluorine atom at the 6-position with another halogen, typically chlorine or bromine, followed by the hydrolysis of the nitrile group to a carboxamide. This sets up the molecule for the final coupling and esterification steps.

-

Protocol: Halogen Exchange and Hydrolysis [4]

-

Treat 4-amino-3-chloro-5,6-difluoropicolinonitrile with a hydrogen halide, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), in a suitable solvent.

-

The reaction conditions are controlled to selectively replace the 6-fluoro substituent.

-

The nitrile group is then hydrolyzed to the corresponding amide under acidic or basic conditions. For example, heating with a strong acid like sulfuric acid can effect this transformation.

-

The resulting 4-amino-3-chloro-5-fluoro-6-halopicolinamide is then isolated.

-

4. Esterification: Formation of the Picolinate Ester

The picolinamide is converted to the corresponding benzyl ester, which is the final form of the "head" piece for the subsequent coupling reaction.

-

Protocol: Fischer Esterification of 4-Amino-3-chloro-5-fluoro-6-halopicolinic acid [6][11][12]

-

Suspend the picolinic acid derivative in benzyl alcohol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture, often with removal of water, to drive the equilibrium towards the ester product.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, the reaction is cooled, and the excess benzyl alcohol is removed under reduced pressure. The crude product is then purified, typically by crystallization or chromatography, to yield the benzyl 4-amino-3-chloro-5-fluoro-6-halopicolinate.

-

5. Suzuki-Miyaura Coupling: Construction of the Biaryl Linkage

This is the final key C-C bond-forming reaction, where the halogenated picolinate "head" is coupled with an appropriate arylboronic acid or ester "tail" to assemble the final herbicidal molecule.[13][14]

Caption: Generalized mechanism of the Suzuki-Miyaura coupling reaction.

-

Protocol: Suzuki-Miyaura Coupling for Florpyrauxifen-benzyl Synthesis [15][16]

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the benzyl 4-amino-3-chloro-5-fluoro-6-halopicolinate, the desired arylboronic acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid), and a palladium catalyst (e.g., Pd(PPh3)4 or a combination of a palladium source like Pd(OAc)2 and a phosphine ligand).

-

Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

-

Add a solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Heat the reaction mixture to a temperature typically between 80 and 120 °C.

-

Monitor the reaction by HPLC until the starting materials are consumed.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The final product, florpyrauxifen-benzyl, is purified by crystallization or column chromatography.

-

Table 1: Representative Reaction Conditions for Key Synthetic Steps

| Step | Reactants | Reagents & Catalysts | Solvent | Temperature (°C) |

| Fluorine Exchange | 3,4,5,6-Tetrachloropicolinonitrile | KF, Phase-Transfer Catalyst | Sulfolane | 150-200 |

| Amination | 3-Chloro-4,5,6-trifluoropicolinonitrile | Anhydrous NH3 | Acetonitrile | 60-120 |

| Esterification | 4-Amino-3-chloro-5-fluoro-6-halopicolinic acid | Benzyl alcohol, H2SO4 (cat.) | Benzyl alcohol | Reflux |

| Suzuki Coupling | Benzyl 4-amino-3-chloro-5-fluoro-6-halopicolinate, Arylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/Water | 80-120 |

Conclusion: A Versatile Platform for Agrochemical Innovation

The synthetic pathways leveraging this compound and its more functionalized derivatives represent a powerful and versatile platform for the discovery and development of novel agrochemicals. The strategic use of fluorine chemistry, coupled with robust and scalable chemical transformations like the Suzuki-Miyaura coupling, has enabled the efficient construction of complex and highly active molecules such as florpyrauxifen-benzyl. This in-depth understanding of the underlying chemical principles and experimental protocols is essential for researchers and scientists in the agrochemical industry to continue to innovate and address the evolving challenges of global food production.

References

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273873/]

- Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted) picolinates. Google Patents. [URL: https://patents.google.

- Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Google Patents. [URL: https://patents.google.

- Process for the preparation of 4-amino-3-chloro-5-fluoro-6- (substituted) picolinate s. Google Patents. [URL: https://patents.google.

- Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. Google Patents. [URL: https://patents.google.

- Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. ResearchGate. [URL: https://www.researchgate.

- Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl. Fluoride Action Network. [URL: https://fluoridealert.org/wp-content/pesticides/florpyrauxifen-benzyl.frd.2017.pdf]

- Florpyrauxifen-benzyl | C20H14Cl2F2N2O3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Florpyrauxifen-benzyl]

- The Significance of this compound in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-significance-of-2-fluoro-6-methylpyridine-in-chemical-synthesis-94676673.html]

- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- The Suzuki–Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [URL: https://www.researchgate.

- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [URL: https://www.researchgate.

- Improved synthesis of 4-amino-6-(heterocyclic)picolinates. Google Patents. [URL: https://patents.google.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165431/]

- florpyrauxifen-benzyl data sheet. University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1336.htm]

- Improved synthesis of 6-aryl-4-aminopicolinates. Google Patents. [URL: https://patents.google.

- Suzuki coupling reaction of halobenzenes with various aryl- boronic... ResearchGate. [URL: https://www.researchgate.

- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- Florpyrauxifen-benzyl (Ref: XDE-848 BE). University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3093.htm]

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. BR102012001636A2 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6- (substituted) picolinate s - Google Patents [patents.google.com]

- 4. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. uakron.edu [uakron.edu]

- 7. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 8. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP2877453A1 - Process for the preparation of 4-amino-5-fluoro-3-halo-6-(substituted)picolinates - Google Patents [patents.google.com]

- 11. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-methylpyridine

This guide provides a comprehensive overview of the spectroscopic data for 2-fluoro-6-methylpyridine (also known as 6-fluoro-2-picoline), a key building block in pharmaceutical and agrochemical research. A thorough understanding of its spectroscopic properties is essential for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm the purity of synthesized compounds. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, grounded in established scientific principles and supported by detailed experimental protocols.

Introduction: The Significance of this compound

This compound is a substituted pyridine ring system, a structural motif prevalent in a wide array of biologically active molecules. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated pyridines are of great interest in medicinal chemistry. Accurate and comprehensive spectroscopic data is the cornerstone of quality control and structural elucidation in the synthesis and application of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number and connectivity of the hydrogen atoms in the molecule. The aromatic protons and the methyl protons will resonate in distinct regions of the spectrum, with their splitting patterns revealing their coupling to neighboring protons and the fluorine atom.

Expected ¹H NMR Spectral Features:

-

Methyl Protons (H-7): A singlet or a narrow doublet due to coupling with the fluorine atom over four bonds.

-

Aromatic Protons (H-3, H-4, H-5): A complex multiplet pattern in the aromatic region of the spectrum, arising from spin-spin coupling between the aromatic protons and with the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides insights into their hybridization and electronic environment. The presence of the electronegative fluorine atom will have a significant effect on the chemical shifts of the carbon atoms in the pyridine ring, particularly the carbon atom to which it is attached (C-2).

¹⁹F NMR Spectroscopy